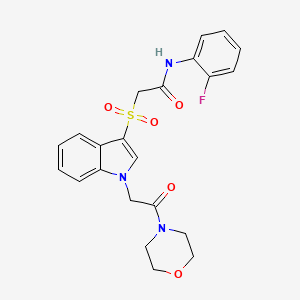![molecular formula C16H17N5O B2568224 2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2380176-39-4](/img/structure/B2568224.png)
2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety and a methylpyrimidine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Piperazine Moiety: The benzoxazole intermediate is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.
Attachment of the Methylpyrimidine Group: Finally, the piperazine intermediate is functionalized with a methylpyrimidine group, typically through alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.
Aplicaciones Científicas De Investigación
2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, including as an antimicrobial, anticancer, or neuroprotective agent.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine moiety and a pyrimidine ring, but with different substituents.
5-(4-Piperazin-1-yl)-2-aryloxazoles: These compounds share the piperazine moiety but have an oxazole ring instead of a benzoxazole ring.
Uniqueness
2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring, a piperazine moiety, and a methylpyrimidine substituent. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-10-17-11-18-15(12)20-6-8-21(9-7-20)16-19-13-4-2-3-5-14(13)22-16/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILIUJQKILQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)



![2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2568147.png)
![2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B2568148.png)



![7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2568156.png)
![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)
![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)
